1,2-Naphthalenedione, 3-phenyl-
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Overview
Description
3-Phenylnaphthalene-1,2-dione is an organic compound with the molecular formula C16H10O2 It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylnaphthalene-1,2-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. Another method involves the oxidation of 3-phenylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 3-phenylnaphthalene-1,2-dione often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Phenylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride or ferric chloride as catalysts.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Phenylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-phenylnaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electron acceptor in redox reactions, influencing cellular processes and pathways. Its ability to undergo electrophilic substitution and oxidation-reduction reactions makes it a versatile molecule in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4-dione: Another naphthalene derivative with similar chemical properties but different substitution patterns.
Phenanthrenequinone: A structurally related compound with a three-ring system.
Anthraquinone: A larger polycyclic aromatic compound with similar redox properties.
Uniqueness
3-Phenylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its phenyl group enhances its stability and reactivity compared to other naphthalene derivatives.
Properties
CAS No. |
51670-51-0 |
---|---|
Molecular Formula |
C16H10O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-phenylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H10O2/c17-15-13-9-5-4-8-12(13)10-14(16(15)18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
UMDWCIVEFBTXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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